Comparative Enantiomeric Excess: Target (S)-Enantiomer vs. Commercial Racemate
The target compound is supplied as the single (S)-enantiomer with a reported purity of ≥95 % (AKSci) or ≥98 % (Leyan, MolCore) . In contrast, the commercial racemic mixture (N‑cyclopropyl‑N‑methylpiperidin‑3‑amine, CAS 1248268‑16‑7) contains a 1:1 ratio of (R)‑ and (S)‑enantiomers . For applications requiring stereochemically pure input material, such as fragment‑based drug discovery or target‑directed library synthesis, the racemic mixture would require costly and time‑consuming chiral resolution, whereas the target compound can be used directly.
| Evidence Dimension | Enantiomeric purity (enantiomeric excess) |
|---|---|
| Target Compound Data | ≥95 % (S)-enantiomer (commercial specification, AKSci) or ≥98 % (Leyan, MolCore) |
| Comparator Or Baseline | Racemic mixture (CAS 1248268‑16‑7) containing ~50 % (S)-enantiomer |
| Quantified Difference | Enantiomeric excess >90 % for the target compound vs. ~0 % for the racemate |
| Conditions | Vendor quality-control specifications; no independent chiral HPLC or polarimetry data available in the public domain |
Why This Matters
Procurement of the pre‑resolved (S)-enantiomer eliminates the need for in‑house chiral separation, reducing project timelines and ensuring reproducible SAR data across experiments.
